Cas no 2090903-85-6 (3-Aminoquinoline-6-carbonitrile)

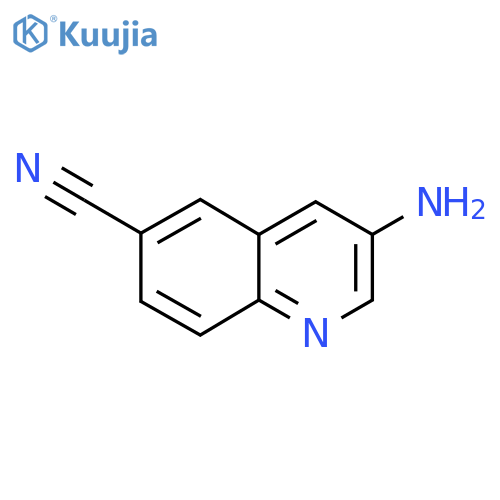

2090903-85-6 structure

商品名:3-Aminoquinoline-6-carbonitrile

CAS番号:2090903-85-6

MF:C10H7N3

メガワット:169.182681322098

MDL:MFCD31629649

CID:4636275

PubChem ID:131289364

3-Aminoquinoline-6-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-aminoquinoline-6-carbonitrile

- AMY26074

- K10150

- A928629

- 2090903-85-6

- AKOS037644273

- AS-49731

- MFCD31629649

- 3-Aminoquinoline-6-carbonitrile

-

- MDL: MFCD31629649

- インチ: 1S/C10H7N3/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-4,6H,12H2

- InChIKey: IVJBBZGBNDHMRW-UHFFFAOYSA-N

- ほほえんだ: N1C=C(C=C2C=C(C#N)C=CC=12)N

計算された属性

- せいみつぶんしりょう: 169.063997236g/mol

- どういたいしつりょう: 169.063997236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 62.7

3-Aminoquinoline-6-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2521-100MG |

3-aminoquinoline-6-carbonitrile |

2090903-85-6 | 95% | 100MG |

¥ 1,247.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2521-500MG |

3-aminoquinoline-6-carbonitrile |

2090903-85-6 | 95% | 500MG |

¥ 3,326.00 | 2023-04-06 | |

| Ambeed | A994816-250mg |

3-Aminoquinoline-6-carbonitrile |

2090903-85-6 | 95% | 250mg |

$450.0 | 2025-02-25 | |

| abcr | AB543716-100 mg |

3-Aminoquinoline-6-carbonitrile; . |

2090903-85-6 | 100MG |

€348.20 | 2023-07-11 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2521-500mg |

3-aminoquinoline-6-carbonitrile |

2090903-85-6 | 95% | 500mg |

¥3324.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2521-5g |

3-aminoquinoline-6-carbonitrile |

2090903-85-6 | 95% | 5g |

¥14958.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2521-1g |

3-aminoquinoline-6-carbonitrile |

2090903-85-6 | 95% | 1g |

¥4985.0 | 2024-04-22 | |

| 1PlusChem | 1P01FQ9Q-100mg |

3-aminoquinoline-6-carbonitrile |

2090903-85-6 | 95% | 100mg |

$290.00 | 2023-12-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2521-100mg |

3-aminoquinoline-6-carbonitrile |

2090903-85-6 | 95% | 100mg |

¥1246.0 | 2024-04-22 | |

| Ambeed | A994816-100mg |

3-Aminoquinoline-6-carbonitrile |

2090903-85-6 | 95% | 100mg |

$282.0 | 2025-02-25 |

3-Aminoquinoline-6-carbonitrile 関連文献

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

2090903-85-6 (3-Aminoquinoline-6-carbonitrile) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 13769-43-2(potassium metavanadate)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2090903-85-6)3-Aminoquinoline-6-carbonitrile

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):254.0/405.0/1048.0